- Synthesis of aryl alkyl ethers by alkylation of phenols with quaternary ammonium saltsActa Chimica Slovenica, 2010, 57(1), 29-36,
Cas no 93-15-2 (Methyl Eugenol)
Methyl eugenol is a phenylpropanoid compound found in leaves, fruits, stems and / or roots of plants. It is released when the corresponding parts of plants are damaged by herbivores Methyl eugenol can be used to kill male oriental fruit fly
Methyl Eugenol structure
Methyl Eugenol Properties
Names and Identifiers
-
- Methyl eugenol
- TIMTEC-BB SBB007916
- 1-(3,4-Dimethoxyphenyl)-2-propene
- 1,2-dimethoxy-4-(2-propenyl)-benzen
- 1,2-Dimethoxy-4-allylbenzene
- 1,3,4-Eugenol methyl ether
- 4-allyl-1,2-dimethoxy-benzen
- 4-Allyl-1,2-dimethyoxybenzene
- 4-Allyl-1,2-dimethoxybenzene
- 3-(3,4-Dimethoxyphenyl)-1-propene
- Allyl-3,4-dimethoxybenzene
- Eugenol methyl ether
- 1,2-dimethoxy-4-(2-propen-1-yl)benzene
- 1,2-DiMethoxy-4-(2-propenyl)benzene
- 1,2-dimethoxy-4-(prop-2-en-1-yl)benzene
- 1-allyl-3,4-dimethoxybenzene
- 3,4-dimethoxyallylbenzene
- 3-METHYLEUGENOL
- 4-Allylveratrol
- 4-allylveratrole
- Allyl veratrole
- FEMA 2475
- femanumber2475
- LEVO-ROSE OXIDE
- O-Methyleugenol
- [ "" ]
- Methyleugenol
- Eugenyl methyl ether
- Methyl eugenol ether
- Veratrole methyl ether
- Benzene, 1,2-dimethoxy-4-(2-propenyl)-
- Methyl eugenyl ether
- O-Methyl eugenol
- 4-allyl-1,2-dimethoxy-benzene
- Benzene, 4-allyl-1,2-dimethoxy-
- ENT 21040
- 1-(3,4-Dimethoxyphe
- 1,2-Dimethoxy-4-(2-propen-1-yl)benzene (ACI)
- Benzene, 1,2-dimethoxy-4-(2-propenyl)- (9CI)
- Benzene, 4-allyl-1,2-dimethoxy- (8CI)
- Veratrole, 4-allyl- (6CI)
- 3,4-Dimethoxy-1-(2-propenyl)benzene
- 3-(3,4-Dimethoxyphenyl)propene
- Chavibetol methyl ether
- Methylchavibetol
- NSC 209528
- NSC 8900
- MLS001333206
- MLS001333205
- SMR000112378
- MLS001065600
- MLSMR
- +Expand
-
- MFCD00008652
- ZYEMGPIYFIJGTP-UHFFFAOYSA-N
- 1S/C11H14O2/c1-4-5-9-6-7-10(12-2)11(8-9)13-3/h4,6-8H,1,5H2,2-3H3
- O(C)C1C(OC)=CC(CC=C)=CC=1
- 1910871
Computed Properties
- 178.09938g/mol
- 0
- 2.5
- 0
- 2
- 4
- 178.09938g/mol
- 178.09938g/mol
- 18.5Ų
- 13
- 156
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- 0
- 178.23
Experimental Properties
- Mild-spicy, slightly herbal odor
- greater than 1.0 (NTP, 1992) (Relative to Air)
- Stable to air, heat and light.
- When heated to decomposition it emits acrid smoke and irritating fumes.
- BITTER, BURNING TASTE
- 2.43230
- 18.46000
- 6073
- n20/D 1.534(lit.)
- Insoluble
- 254-255 °C(lit.)
- −4 °C (lit.)
- 0.02 mm Hg at 68 °F ; 1 mm Hg at 185.0° F (NTP, 1992)
- Fahrenheit: 230 ° f
Celsius: 110 ° c - 2475
- 0.5g/l
- Oil
- Stable. Combustible. Incompatible with strong oxidizing agents.
- Insoluble in water, soluble in ethanol.
- 1.036 g/mL at 25 °C(lit.)
- Index of refraction = 1.5340 at 20 °C/D
- Mild-spicy, slightly herbal odor
Methyl Eugenol Security Information
- GHS07 GHS08
- CY2450000
- 1
- S26-S36/37/39
- R22; R36/37/38; R40
- Xn
- NONH for all modes of transport
- H302,H315,H319,H335,H351
- P261,P281,P305+P351+P338
- warning
- 2-8°C
- 22-36/37/38-40
- Warning
- LD50 orally in rats: 1560 mg/kg (Jenner)
Methyl Eugenol Customs Data
- 29093090
-
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
Methyl Eugenol Price
Methyl Eugenol Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Diglyme ; 4 h, 150 - 155 °C
Reference
Synthetic Circuit 2
Synthetic Circuit 3
Reaction Conditions
1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 12 h, 60 °C
Reference
- Pd-catalyzed cross-coupling of haloarenes and chloroarene-Cr(CO)3 complexes with stabilized vinyl- and allylaluminium reagentsSynlett, 2003, (12), 1783-1788,
Synthetic Circuit 4
Synthetic Circuit 5
Synthetic Circuit 6
Synthetic Circuit 7
Synthetic Circuit 8
Synthetic Circuit 9
Synthetic Circuit 10
Synthetic Circuit 11
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 12 h, reflux
Reference
- Stereoselective Synthesis of 1-Arylpropan-2-amines from Allylbenzenes through a Wacker-Tsuji Oxidation-Biotransamination Sequential ProcessAdvanced Synthesis & Catalysis, 2019, 361(11), 2582-2593,
Synthetic Circuit 13
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ; 20 min, rt; overnight, rt
1.2 1.5 h, rt; 3 h, 110 - 120 °C
1.2 1.5 h, rt; 3 h, 110 - 120 °C
Reference
- Synthesis 3,4-dimethoxybenzyl-2,4-dihydroxyphenyl ketone from eugenolInternational Journal of Chemical Engineering and Applications, 2015, 6(1), 61-65,
Synthetic Circuit 15
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether , 1,2-Dibromoethane ; rt; 2 h, reflux
1.2 Solvents: Hexane ; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7
1.2 Solvents: Hexane ; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7
Reference
- Synthesis method of eugenol methyl ether as flavoring agent, China, , ,
Synthetic Circuit 17
Reaction Conditions
1.1 Catalysts: Bis(triphenylphosphine)nickel dichloride
Reference
- Dichlorobis(triphenylphosphine)-nickel(II)e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, 1, 1-11,
Synthetic Circuit 18
Synthetic Circuit 19
Synthetic Circuit 20
Reaction Conditions
1.1 Catalysts: Copper(II) 2-ethylhexanoate , 5,10-Dihydro-5,10-bis[4-(trifluoromethyl)phenyl]phenazine Solvents: Toluene ; 18 h, rt
Reference
- Decarboxylative Olefination of Activated Aliphatic Acids Enabled by Dual Organophotoredox/Copper CatalysisACS Catalysis, 2018, 8(3), 1715-1719,
Synthetic Circuit 21
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
Reference
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Applied Catalysis,
2023,
325,
,
Synthetic Circuit 22
Reaction Conditions
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Water ; rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
1.2 Reagents: Water ; rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
Reference
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Applied Catalysis,
2023,
325,
,
Synthetic Circuit 23
Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min
1.2 Solvents: Tetrahydrofuran ; 30 min; 2 h
1.3 Reagents: Carbon dioxide
2.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
2.2 Reagents: Water ; rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
1.2 Solvents: Tetrahydrofuran ; 30 min; 2 h
1.3 Reagents: Carbon dioxide
2.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
2.2 Reagents: Water ; rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
Reference
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Applied Catalysis,
2023,
325,
,
Synthetic Circuit 24
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ; overnight, rt → reflux
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min
2.2 Solvents: Tetrahydrofuran ; 30 min; 2 h
2.3 Reagents: Carbon dioxide
3.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
3.2 Reagents: Water ; rt
4.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min
2.2 Solvents: Tetrahydrofuran ; 30 min; 2 h
2.3 Reagents: Carbon dioxide
3.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
3.2 Reagents: Water ; rt
4.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
Reference
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Applied Catalysis,
2023,
325,
,
Synthetic Circuit 25
Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Molybdenum , Copper Solvents: Methanol , Water ; 7 h, 220 °C
1.2 Reagents: Water
1.2 Reagents: Water
Reference
Cu-Mo doped zeolite ZSM-5 catalyzed conversion of lignin to alkyl phenols with high selectivity
Catalysis Science & Technology,
2015,
5(4),
2117-2124
,
Methyl Eugenol Raw materials
- 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol
- Ethyl bromoacetate
- Veratraldehyde
- Ethyl 2-(2-methoxyphenoxy)acetate
- 4-Chloro-1,2-dimethoxybenzene
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(3,4-dimethoxyphenyl)butanoate
- 4-Bromo-1,2-dimethoxybenzene
- Aluminum, bis[μ-[2-(dimethylamino-κN)ethanolato-κO:κO]]tetra-2-propenyldi-, stereoisomer (9CI)
- Benzyltrimethylammonium chloride
- Magnesium,bromo(3,4-dimethoxyphenyl)-
- Guaiacol
- Lignin
- Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate
- Eugenol
Methyl Eugenol Preparation Products
- 2-Phenylacetamide (103-81-1)
- 3',4'-Dimethoxyacetophenone (1131-62-0)
- 3-tert-Butyl-p-hydroxyanisole (121-00-6)
- Cyclopentane, 1-ethyl-2-(4-methylpentyl)- (219726-60-0)
- Phenol,2-ethyl-4,5-dimethyl- (2219-78-5)
- 2,5-Dimethyl-3,4-hexanediol (22607-11-0)
- 2-Methoxy-4-propylphenol (2785-87-7)
- 4-Ethylguaiacol (2785-89-9)
- Phenol,2,3,4,6-tetramethyl- (3238-38-8)
- 3-Methoxy-2,5,6-trimethylphenol (34883-03-9)
- 2,5-dimethylcyclopentan-1-one (4041-09-2)
- β-Cyclocitral (432-25-7)
- 3,4-Dimethoxytoluene (494-99-5)
- 2,3,4,5-Tetramethyl-1,4-hexadiene (51504-54-2)
- 2,3,5,6-Tetramethyl-p-benzoquinone (527-17-3)
- 2,4,6-Trimethylphenol (527-60-6)
- (3E,5E)-2,2-dimethyldeca-3,5-diene (55638-50-1)
- [1,1'-Bicyclopropyl]-2-octanoic acid, 2'-hexyl-, methyl ester (56687-68-4)
- 4-Allyl-1-(benzyloxy)-2-methoxybenzene (57371-42-3)
- 4-Ethyl-1,2-dimethoxybenzene (5888-51-7)
- 1,2-Dimethoxy-4-propylbenzene (5888-52-8)
- Benzene, 4-butyl-1,2-dimethoxy- (59056-76-7)
- 3-Acetoxydodecane (60826-26-8)
- Cyclopentane, 1,3-dimethyl-2-(1-methylethylidene)-, (1R,3R)-rel- (61142-30-1)
- 4-Methylpentanoic acid (646-07-1)
- 2,3,5-Trimethyphenol (697-82-5)
- 2-Ethyl-5-propylphenol (72386-20-0)
- 2,4-heptadiene, 2,4-dimethyl- (74421-05-9)
- cis-2-Methylcyclohexanol (7443-70-1)
- 1,3-Heptadiene, 2,3-dimethyl- (74779-65-0)
- (74810-46-1)
- 2-Methylpropanoic acid (79-31-2)
- 2',4'-Dimethoxypropiophenone (831-00-5)
- 1-Ethyl-2,4-dimethylbenzene (874-41-9)
- Veratrole (91-16-7)
- Benzyl isoeugenol (92666-21-2)
- Methyl Eugenol (93-15-2)
- 2-Methoxy-4-methylphenol (93-51-6)
- 2-Cyclohexen-1-one, 3-acetyl-2,4,4-trimethyl- (94391-24-9)
Methyl Eugenol Suppliers
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Methyl Eugenol Related Literature
-
1. LXIV.—The essential oil of Cinnamomum Oliveri(bail.) or brisbane sassafrasGeorge Watson Hargreaves J. Chem. Soc. Trans. 1916 109 751
-
Dominique Harakat,Jacques Muzart,Jean Le Bras RSC Adv. 2012 2 3094
-
Bor-Cherng Hong Org. Biomol. Chem. 2020 18 4298
-
Ljubo? U?jak,Silvana Petrovi?,Milica Drobac,Marina Sokovi?,Tatjana Stanojkovi?,Ana ?iri?,Marjan Niketi? Food Funct. 2017 8 278
-
Brian R. Donovan,Jared S. Cobb,Ethan F. T. Hoff,Derek L. Patton RSC Adv. 2014 4 61927
-
Valerica Pandarus,Rosaria Ciriminna,Geneviève Gingras,Fran?ois Béland,Serge Kaliaguine,Mario Pagliaro Green Chem. 2019 21 129
-
You Yang,Xiaheng Zhang,Biao Yu Nat. Prod. Rep. 2015 32 1331
-
Santosh Rudrawar,Philip S. Kerry,Marie-Anne Rameix-Welti,Andrea Maggioni,Jeffrey C. Dyason,Faith J. Rose,Sylvie van der Werf,Robin J. Thomson,Nadia Naffakh,Rupert J. M. Russell,Mark von Itzstein Org. Biomol. Chem. 2012 10 8628
-
Lei Cai,Lingkui Meng,Jing Zeng,Qian Wan Org. Chem. Front. 2021 8 3150
-
Priyanka Singh,Raviraj M. Kalunke,Ashok P. Giri RSC Adv. 2015 5 106886
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93-15-2 (Methyl Eugenol) Related Products
- 97-53-0(Eugenol)
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